molecular formula C13H20N2O2 B2560771 tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate CAS No. 1909319-84-1

tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate

Cat. No.: B2560771
CAS No.: 1909319-84-1
M. Wt: 236.315
InChI Key: QXFVUHGOFINSDJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate is a carbamate-protected aniline derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry. This compound features a tert-butyloxycarbonyl (Boc) group, a widely used protecting group for amines, which allows for selective reaction at other functional sites during multi-step synthesis . The presence of both a primary aromatic amine and a benzylic carbamate group on a substituted phenyl ring makes this compound a versatile building block for the construction of more complex molecules, particularly in pharmaceutical research and development . The Boc group can be readily removed under mild acidic conditions, regenerating the free amine for further functionalization . Compounds of this structural class are frequently employed in the synthesis of drug candidates and other biologically active molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-5-10(7-11(14)6-9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFVUHGOFINSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-5-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and reduced reaction times. The use of automated systems also minimizes human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The tert-butyl carbamate moiety is a recurring feature in many bioactive compounds. Below is a comparison with structurally related derivatives:

Compound Name Molecular Formula Key Substituents/Modifications Key Properties/Applications Reference
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate C₁₃H₂₀N₂O₂ 3-amino-5-methylphenylmethyl + Boc Pharmaceutical intermediate (neurological/metabolic drug candidates); agrochemical synthesis .
tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate C₁₃H₁₅N₃O₃ Benzoxazole ring at 5-position Enhanced aromaticity and electron-withdrawing effects; potential CNS-targeting applications .
tert-Butyl N-[[3-amino-5-(trifluoromethyl)phenyl]methyl]carbamate C₁₃H₁₇F₃N₂O₂ Trifluoromethyl (–CF₃) at 5-position Improved metabolic stability and lipophilicity; used in fluorinated drug scaffolds .
tert-Butyl (2-fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) C₁₇H₂₀FN₂O₂S Thiazole + fluorine substituents Ligand for von Hippel-Lindau E3 ubiquitin ligase; cancer therapeutics .
tert-Butyl N-(3-amino-5-methylphenyl)carbamate C₁₂H₁₈N₂O₂ Direct Boc attachment to phenyl ring (no methylene) Reduced steric hindrance; simpler synthesis but lower solubility .

Physicochemical and Reactivity Differences

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methyl group in the target compound enhances electron density on the phenyl ring, favoring electrophilic substitution reactions. In contrast, the trifluoromethyl group in is electron-withdrawing, increasing resistance to oxidation and improving bioavailability .
    • The benzoxazole derivative introduces a heterocyclic ring, altering π-π stacking interactions and binding affinity in drug-receptor interactions .
  • Steric and Spatial Considerations :

    • The methylene spacer (–CH₂–) in the target compound provides flexibility for conjugation in drug design, whereas derivatives like (direct Boc attachment) lack this spacer, limiting their utility in rigid scaffolds .
  • Synthetic Accessibility :

    • The target compound is synthesized via Boc protection of the primary amine, a standard procedure (e.g., using Boc anhydride and triethylamine) . Derivatives like require additional steps for introducing thiazole or fluorine groups, increasing synthetic complexity .

Application-Specific Comparisons

  • Pharmaceuticals: The target compound’s 3-amino-5-methyl motif is ideal for kinase inhibitors due to hydrogen-bonding capabilities. Comparatively, the thiazole-containing derivative is tailored for protein-protein interaction inhibition . The trifluoromethyl analog is preferred in CNS drugs for its blood-brain barrier permeability .
  • Agrochemicals :

    • The target compound’s methyl group aids in lipophilicity for pesticide formulations, while the benzoxazole derivative may offer photostability advantages .

Biological Activity

tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (TBM-AB(Me)Ph) is a carbamate derivative recognized for its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring a tert-butyl group and an amino-substituted aromatic ring, enhances its interaction with various biological targets. This article reviews the biological activity of TBM-AB(Me)Ph, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of TBM-AB(Me)Ph is C₁₂H₁₈N₂O₂. The compound appears as a white to off-white powder with a purity level of approximately 95%. Its structure allows it to function as a protecting group in organic synthesis, particularly for amines, thus facilitating selective chemical modifications.

TBM-AB(Me)Ph exhibits biological activity through several mechanisms:

  • Enzyme Interaction : The amino group on the aromatic ring enhances the compound's ability to interact with specific enzymes, potentially modulating their activity.
  • Signal Transduction Modulation : It may influence various signaling pathways, which can affect cellular responses.
  • Gene Expression Regulation : The compound's interactions at the molecular level can lead to alterations in gene expression patterns.

Pharmacological Properties

Research indicates that TBM-AB(Me)Ph may have significant pharmacological effects, particularly in cancer research. Studies suggest it could act against certain cancer cell lines, although further investigation is needed to confirm its therapeutic potential .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated TBM-AB(Me)Ph's antimicrobial properties against various pathogens. The compound demonstrated moderate inhibitory effects against Gram-positive bacteria and some fungal strains, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : In vitro assays showed that TBM-AB(Me)Ph exhibited cytotoxic effects on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The IC50 values indicated that HaCat cells were more sensitive to the compound than BALB/c 3T3 cells .
  • Molecular Docking Studies : Computational studies revealed that TBM-AB(Me)Ph could effectively bind to key active sites on target proteins, such as DNA gyrase. The binding interactions involved multiple hydrogen bonds and hydrophobic interactions, suggesting a strong affinity for these biological targets .

Comparative Analysis with Related Compounds

To better understand the unique properties of TBM-AB(Me)Ph, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl N-(3-amino-4-methylphenyl)carbamateSimilar amino-substituted aromatic ringDifferent substitution pattern
Tert-butyl N-(3-amino-5-fluorophenyl)carbamateContains fluorine substituentFluorine may alter biological activity
Tert-butyl N-(2-amino-5-methylphenyl)carbamateDifferent position of amino groupVariations in reactivity and properties

This comparison highlights how TBM-AB(Me)Ph stands out due to its specific structural features and potential applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Reagent Selection : Carbamate synthesis often employs coupling agents like phenyl chloroformate ( ) or Boc-protected intermediates ( ). For example, tert-butyl carbamates are synthesized via nucleophilic substitution using DIEA (N-ethyl-N,N-diisopropylamine) and DMAP (4-dimethylaminopyridine) as catalysts in THF under reflux (60 hours) .
  • Optimization : Key parameters include temperature control (reflux vs. room temperature), stoichiometric ratios (e.g., 1:1 molar ratio of amine to carbamate precursor), and solvent polarity. THF is preferred for its ability to stabilize intermediates. Post-reaction workup involves partitioning between ethyl acetate and acidic aqueous solutions to isolate the product .
  • Yield Improvement : Prolonged reaction times (e.g., 60 hours) and catalytic DMAP (0.1–0.2 equivalents) enhance yields by accelerating acylation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR identify amine protons (δ 1.3–1.5 ppm for tert-butyl groups) and carbamate carbonyls (δ 155–160 ppm). Aromatic protons in the 3-amino-5-methylphenyl moiety appear as distinct multiplet signals (δ 6.5–7.2 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 250.34 g/mol for related carbamates) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines hydrogen-bonding networks. For example, tert-butyl carbamates exhibit intermolecular N–H···O interactions (2.8–3.0 Å) stabilizing the crystal lattice .

Advanced Research Questions

Q. How do researchers resolve contradictions in crystallographic data during structure refinement of similar carbamates?

  • Methodological Answer :

  • Data Discrepancies : Twinned crystals or partial disorder in tert-butyl groups can lead to poor R-factors. SHELXL’s TWIN and BASF commands model twinning, while PART instructions handle disordered atoms .
  • Validation Tools : The Rint value (e.g., <0.05) and Hirshfeld surface analysis verify data quality. For example, Das et al. (2016) resolved ambiguities in hydrogen bonding by comparing experimental and simulated powder XRD patterns .
  • Case Study : In tert-butyl N-[(5-mercapto-4-methyltriazolyl)methyl]carbamate, conflicting bond angles were resolved using density functional theory (DFT) optimizations to validate experimental geometries .

Q. What strategies are employed to achieve diastereoselective synthesis in carbamate derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-tert-butyl carbamates) ensures stereochemical control. For example, tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate was synthesized via asymmetric hydrogenation of ketone precursors .
  • Stereodirecting Groups : Substituents like fluorophenyl moieties (e.g., 2,5-difluorophenyl in ) induce steric hindrance, favoring specific transition states.
  • Chromatographic Resolution : Preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) separates diastereomers, as demonstrated in tert-butyl N-[(2R,3S)-difluorophenyl-tetrahydropyranyl]carbamate isolation .

Q. How to address discrepancies between computational and experimental spectral data for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometries using Gaussian or ORCA software. Compare computed 1H^1H-NMR chemical shifts (via GIAO method) with experimental data to validate assignments .
  • Vibrational Analysis : IR frequencies for carbamate C=O stretches (~1680–1720 cm1^{-1}) are benchmarked against DFT-predicted values. Discrepancies >20 cm1^{-1} suggest conformational flexibility or solvent effects .
  • Case Study : In tert-butyl N-[(biphenyl-4-yl)hydroxypropyl]carbamate, discrepancies in NOESY cross-peaks were resolved by MD simulations to confirm rotamer populations .

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